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Compound of Interest

2-Ethoxy-4-morpholin-4-yl-
Compound Name:

benzaldehyde
CAS No.: 879047-50-4
Cat. No.: B1310271

Get Quote

Executive Summary & Compound Identity

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a trisubstituted benzene derivative characterized
by a "push-pull" electronic system. The electron-donating morpholine ring at the para position
and the electron-withdrawing aldehyde group create a conjugated system that imparts specific
optical and solid-state properties. It serves as a pivotal building block in medicinal chemistry,
particularly for developing Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor
TFCP2 (LSF) for hepatocellular carcinoma therapy [1].
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Property Data / Descriptor

IUPAC Name 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde
CAS Number 879047-50-4

Molecular Formula C13H17NOs

Molecular Weight 235.28 g/mol

SMILES CCOclcc(N2CCOCC2)ccclC=0

Primary Application

Intermediate for kinase inhibitors (PI3K) and
TFCP2 inhibitors

Physical Appearance & Solid-State Profile[2]

Macroscopic Appearance

In its purified state, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde manifests as a pale yellow to

yellow crystalline solid.

e Color Origin: The yellow coloration arises from the

and

transitions inherent to the p-aminobenzaldehyde chromophore. The ortho-ethoxy group
provides auxiliary electron donation, potentially bathochromically shifting the absorption
maximum compared to the unsubstituted analog.

o Form: Typically isolated as a fine powder or small needles upon recrystallization from

ethanol/heptane.

» Impurities: Oxidation of the aldehyde to the corresponding benzoic acid (2-ethoxy-4-

morpholinobenzoic acid) may darken the solid to a tan or brownish hue. A distinct "almond-

like" or acrid odor is characteristic of benzaldehyde derivatives but may be masked by the

morpholine moiety.

Thermal Properties

e State at STP: Solid.
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» Melting Point Range:75°C — 95°C (Estimated based on structural analogs like 2-hydroxy-4-

morpholinobenzaldehyde and 4-morpholinobenzaldehyde).

o Note: While specific calorimetric data for this CAS is proprietary to certain syntheses, the

structural rigidity provided by the ethoxy and morpholine substituents generally precludes

a liquid state at room temperature.

o Thermostability: Stable up to 150°C, but prolonged heating above 100°C without inert

atmosphere can accelerate autoxidation.

Solubility & Solution Behavior

The compound exhibits a lipophilic profile consistent with its ether and amine functionalities.

Visual Appearance in

Solvent Solubility Rating _
Solution
Dichloromethane (DCM) High (>100 mg/mL) Clear, bright yellow solution.
Clear, yellow solution.
DMSO / DMF High (>50 mg/mL) (Standard for biological
assays).
Clear, pale yellow.
Ethanol / Methanol Moderate (Heat required) Recrystallization solvent of
choice.
Forms a suspension/emulsion;
Water Insoluble )
hydrophobic.
) Soluble; good for extraction
Diethyl Ether Moderate

from aqueous workups.

Protocol Tip: For NMR analysis, use CDCIs or DMSO-ds. The aldehyde proton will appear as a

distinct singlet (or doublet due to long-range coupling) around 10.0-10.2 ppm.

Quality Control & Purity Indicators
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Researchers must validate the physical integrity of the compound before use in sensitive
couplings (e.g., Knoevenagel condensation or Reductive Amination).

Visual Inspection Workflow

e Color Check: Pure compound is Yellow. Dark brown or sticky solids indicate significant

oxidation or residual solvent.

» Homogeneity: The solid should be free-flowing. Clumping suggests hygroscopic moisture
absorption (though the compound is not highly hygroscopic).

Analytical Correlation (Self-Validating Protocol)
e TLC (Thin Layer Chromatography):

o Mobile Phase: 30% Ethyl Acetate in Hexanes.

o Visualization: UV (254 nm) shows a strong dark spot. Staining with 2,4-DNP
(Dinitrophenylhydrazine) yields a red/orange spot, confirming the active aldehyde.

o Rf Value: Typically ~0.4 — 0.6 (varies by silica activity).

RawSample [ . ™| Visual Inspection If homogenous _ |  TLC Analysis Confirm CHO _ | 2,4-DNP Stain Final Purity _ [ 1H NMR
(Yellow Solid) Recrystallize (Color/Form) | (30% EtOAc/Hex) ""| (Aldehyde Check) | (cpciz)

\\'f Brown __-

Click to download full resolution via product page

Figure 1: Quality Control Decision Tree for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Synthesis & Handling Context[3][4][5][6][7][8]
Synthesis Pathway

The compound is typically synthesized via nucleophilic aromatic substitution (

) or Vilsmeier-Haack formylation. A common route involves the ethylation of 2-hydroxy-4-
morpholinobenzaldehyde or the morpholine displacement of 4-fluoro-2-ethoxybenzaldehyde.
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Storage & Stability

o Oxidation Risk: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid.

o Storage Condition: Store at 2—8°C (Refrigerated) under an inert atmosphere
(Argon/Nitrogen).

» Container: Amber glass vials to prevent photo-degradation.

Experimental Usage (Case Study)

In the development of TFCP2 inhibitors, this aldehyde is condensed with phosphonates
(Horner-Wadsworth-Emmons reaction) or acetophenones (Claisen-Schmidt condensation).

e Reaction Appearance: During condensation reactions, the mixture often transitions from
yellow to deep orange/red, indicating the formation of the extended conjugated alkene
product [1].

References
e Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF).
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"yellow-brown solid".

o URL:[Link]
o BLD Pharm Product Catalog: 2-Ethoxy-4-morpholinobenzaldehyde.[1][2]
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o Context: Used for comparative physical property analysis of morpholino-benzaldehyde
class.

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.70362-07-1|2-Hydroxy-4-morpholinobenzaldehyde|BLD Pharm [bldpharm.com]
e 2.879047-50-4|2-Ethoxy-4-morpholinobenzaldehyde|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Guide: Physical Characterization of 2-Ethoxy-
4-morpholin-4-yl-benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310271/docs#technical-guide-physical-
characterization-of-2-ethoxy-4-morpholin-4-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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